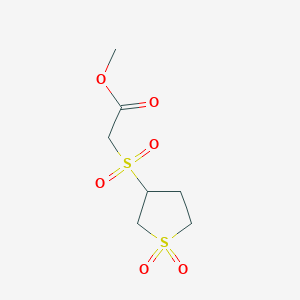
Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate is a chemical compound with the molecular formula C7H12O4S. It is known for its unique structural features, which include a sulfonyl group and a thiolane ring. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate typically involves the reaction of thiolane derivatives with sulfonyl chlorides under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiolane derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Thiolane derivatives
Substitution: Amides or esters, depending on the nucleophile used
Scientific Research Applications
Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound valuable in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,1-dioxotetrahydrothiophen-3-yl)acetate
- Methyl 2-(1,1-dioxotetrahydrothiopyran-3-yl)acetate
Uniqueness
Methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate is unique due to its specific structural features, such as the thiolane ring and the sulfonyl group. These features confer distinct reactivity and functional properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
4595-66-8 |
|---|---|
Molecular Formula |
C7H12O6S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
methyl 2-(1,1-dioxothiolan-3-yl)sulfonylacetate |
InChI |
InChI=1S/C7H12O6S2/c1-13-7(8)5-15(11,12)6-2-3-14(9,10)4-6/h6H,2-5H2,1H3 |
InChI Key |
BXIOUILWECCHQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















